The compound is derived from the parent compound 2-(2,5-difluorophenyl)pyrrolidine, which has been studied for its pharmacological properties. The classification of this compound falls under the category of small organic molecules with potential therapeutic applications in treating diseases related to TRK (tropomyosin receptor kinase) dysfunction .
The synthesis of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride typically involves several key steps:
This synthetic pathway is noted for its efficiency and cost-effectiveness, making it suitable for large-scale production.
The molecular structure of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride features two chiral centers originating from the pyrrolidine rings. The presence of two difluorophenyl groups enhances its lipophilicity and potential interaction with biological targets.
The structure can be represented using SMILES notation: Cl.C(C1=CC(C(C@H)N(C(C1)C(F)(F)C(F)(F))C(C@H)C(F)(F))C(F)(F))Cl
.
Bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility in synthetic chemistry and pharmacology.
The mechanism of action for bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride primarily involves its role as a TRK kinase inhibitor.
Experimental studies have demonstrated significant efficacy against TRK-related cancers, supporting its therapeutic potential.
Bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride has several notable applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7